4-Amino-N-(3,4-dichlorophenyl)benzamide
Overview
Description
4-Amino-N-(3,4-dichlorophenyl)benzamide is an organic compound with the molecular formula C₁₃H₁₀Cl₂N₂O and a molecular weight of 281.14 g/mol This compound is characterized by the presence of an amide group attached to a benzene ring, along with amino and dichlorophenyl substituents
Mechanism of Action
Target of Action
The primary target of 4-Amino-N-(3,4-dichlorophenyl)benzamide is the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A plays a crucial role in cell growth and development, and its dysregulation is associated with several pathological conditions, including cancer .
Mode of Action
This compound interacts with its target, DYRK1A, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal signaling pathways regulated by DYRK1A, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of DYRK1A affects the protein kinase B (PKB, AKT) signaling pathway . AKT is a key player in multiple cellular processes, including cell proliferation, survival, and metabolism . Therefore, the inhibition of DYRK1A by this compound can have significant downstream effects on these cellular processes .
Result of Action
The inhibition of DYRK1A by this compound leads to significant molecular and cellular effects. It has been shown to inhibit the growth and migration of AGS cells, arrest the cell cycle in the G0/G1 phase, and induce cell apoptosis . This is achieved through a dose-dependent up-regulation of pro-apoptotic proteins such as cleaved poly ADP-ribose polymerase (Cleaved-PARP) and Bcl2-associated X protein (Bax), and a down-regulation of the anti-apoptotic protein Bcl-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(3,4-dichlorophenyl)benzamide typically involves the reaction of 3,4-dichloroaniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(3,4-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-N-(3,4-dichlorophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Amino-N-(3,4-dichlorophenyl)benzamide can be compared with other similar compounds, such as:
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 4-Amino-N-(2,4-dichlorophenyl)benzamide
These compounds share structural similarities but differ in the position and number of chlorine atoms on the phenyl ring. The unique arrangement of substituents in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-amino-N-(3,4-dichlorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-6-5-10(7-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJAAXBAEURGPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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